Methyl 3-(1-benzylpiperidin-2-yl)-3-hydroxypropanoate
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Overview
Description
Methyl 3-(1-benzylpiperidin-2-yl)-3-hydroxypropanoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzylpiperidin-2-yl)-3-hydroxypropanoate typically involves the reaction of 1-benzylpiperidine with methyl 3-bromopropanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the bromopropanoate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-benzylpiperidin-2-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-(1-benzylpiperidin-2-yl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-benzylpiperidin-2-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of their activity. This can result in various pharmacological effects, such as analgesic or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).
Ethylphenidate: A derivative of methylphenidate with similar stimulant properties.
Phacetoperane: A stimulant with structural similarities to methylphenidate.
Uniqueness
Methyl 3-(1-benzylpiperidin-2-yl)-3-hydroxypropanoate is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxyl group on the piperidine ring. These features contribute to its distinct chemical and pharmacological properties .
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
methyl 3-(1-benzylpiperidin-2-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C16H23NO3/c1-20-16(19)11-15(18)14-9-5-6-10-17(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15,18H,5-6,9-12H2,1H3 |
InChI Key |
YXBVTJJOGUYCTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CCCCN1CC2=CC=CC=C2)O |
Origin of Product |
United States |
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